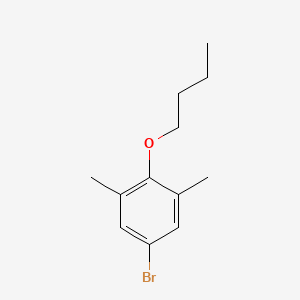
5-Bromo-2-butoxy-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-butoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . . This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
The synthesis of 5-Bromo-2-butoxy-1,3-dimethylbenzene typically involves the bromination of 2-butoxy-1,3-dimethylbenzene. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-butoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-butoxy-1,3-dimethylphenol .
Scientific Research Applications
5-Bromo-2-butoxy-1,3-dimethylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxy-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, allowing it to form sigma bonds with nucleophiles present in the reaction environment . This interaction leads to the formation of various substituted benzene derivatives, which can further participate in different chemical pathways .
Comparison with Similar Compounds
5-Bromo-2-butoxy-1,3-dimethylbenzene can be compared with other similar compounds such as:
2-Bromo-5-fluoro-1,3-dimethylbenzene: This compound has a fluorine atom instead of a butoxy group, which affects its reactivity and applications.
1-Bromo-3,5-dimethylbenzene: Lacks the butoxy group, making it less versatile in certain chemical reactions.
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene: Contains a tert-butyl group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its butoxy group, which provides additional functionalization options and enhances its utility in various chemical syntheses .
Properties
IUPAC Name |
5-bromo-2-butoxy-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-4-5-6-14-12-9(2)7-11(13)8-10(12)3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVYQQMWXVDSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














